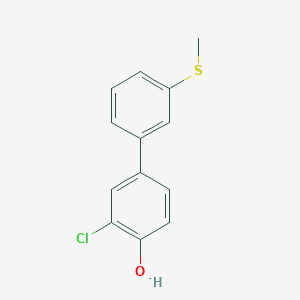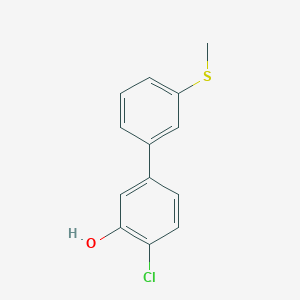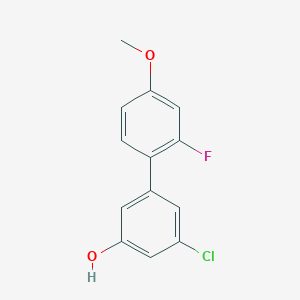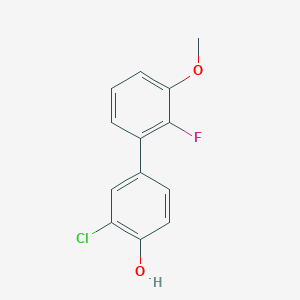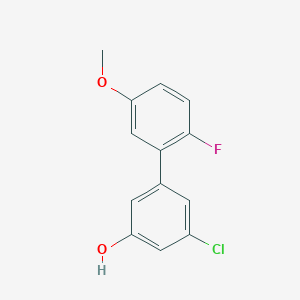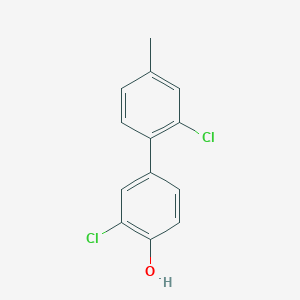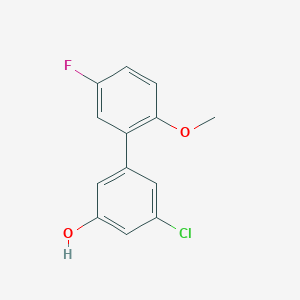
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% (2C5FM-95%) is a halogenated phenolic compound that has been used in a variety of scientific research applications due to its wide range of biochemical and physiological effects. This compound has been studied for its potential therapeutic uses, as well as its ability to be used as a reagent in laboratory experiments.
Scientific Research Applications
2C5FM-95% has been studied for its potential therapeutic uses. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer’s disease and Parkinson’s disease. In addition, 2C5FM-95% has been used as a reagent in laboratory experiments, such as the preparation of other halogenated phenolic compounds.
Mechanism of Action
The mechanism of action of 2C5FM-95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to inhibit the expression of the gene encoding for the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2C5FM-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus. In addition, it has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells.
Advantages and Limitations for Lab Experiments
2C5FM-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, there are some limitations to consider when using 2C5FM-95% in laboratory experiments. It is relatively insoluble in water, which can limit its use in some experiments. In addition, it is toxic and should be handled with caution.
Future Directions
There are several potential future directions for the use of 2C5FM-95%. It has been studied for its potential therapeutic uses, such as the treatment of Alzheimer’s disease and Parkinson’s disease. In addition, it could be used as a reagent in the synthesis of other halogenated phenolic compounds. Finally, it could be further studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Synthesis Methods
2C5FM-95% is synthesized through a three-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with sodium hypochlorite. This reaction produces 2-chloro-5-fluoro-2-methoxyphenol. The second step involves the reaction of 2-chloro-5-fluoro-2-methoxyphenol with sodium hydroxide. This reaction produces 2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol. The third step involves the purification of 2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol through the use of column chromatography. This results in a 95% pure product.
properties
IUPAC Name |
2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-11(14)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFXGAKZDLCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685992 |
Source


|
| Record name | 4-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1262002-26-5 |
Source


|
| Record name | 4-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

